molecular formula C6H11NO B7968105 2-Oxaspiro[3.3]heptan-6-amine

2-Oxaspiro[3.3]heptan-6-amine

Cat. No.: B7968105
M. Wt: 113.16 g/mol
InChI Key: OUFBLTGDJDQVTA-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-amine is a chemical compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . It is characterized by a spirocyclic structure, which includes an oxetane ring fused to a cyclopropane ring, with an amine group attached to the cyclopropane ring. This unique structure imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptan-6-amine typically involves the reaction of a suitable oxetane precursor with an amine source. One common method involves the use of triethylamine in N,N-dimethylformamide at temperatures ranging from 20°C to 60°C for a duration of 3 hours . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptan-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, reduced amine derivatives, and other functionalized spirocyclic compounds .

Scientific Research Applications

2-Oxaspiro[3.3]heptan-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The spirocyclic structure may also contribute to its unique binding properties and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Oxaspiro[3.3]heptane: Lacks the amine group, resulting in different chemical properties and reactivity.

    2-Oxaspiro[3.3]heptan-6-ol: Contains a hydroxyl group instead of an amine group, leading to different hydrogen bonding and reactivity.

    2-Oxaspiro[3.3]heptan-6-carboxylic acid: Contains a carboxylic acid group, which significantly alters its acidity and reactivity.

Uniqueness

2-Oxaspiro[3.3]heptan-6-amine is unique due to its combination of a spirocyclic structure and an amine functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-oxaspiro[3.3]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFBLTGDJDQVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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